beta-Anhydroicaritin

Descripción general

Descripción

La anhidroicaritina es un flavonoide natural derivado de la planta Epimedium. Es conocida por sus diversas propiedades farmacológicas, incluyendo efectos antiinflamatorios, anticancerígenos y antiosteoporóticos. La anhidroicaritina ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Anticancer Properties

Breast Cancer Treatment

AHI has shown promising results in the treatment of breast cancer (BC). A study conducted using RNA sequencing and bioinformatics analysis revealed that AHI inhibits epithelial-mesenchymal transition (EMT) in BC cells by enhancing the expression of glutathione peroxidase 1 (GPX1). This mechanism was confirmed through various experimental techniques, including Western blotting and confocal immunofluorescence analysis. The findings indicated that AHI not only reduced tumor growth in vivo but also improved the overall survival rates of patients with high GPX1 expression levels .

Hepatocellular Carcinoma (HCC)

Another significant application of AHI is in the treatment of hepatocellular carcinoma. Research demonstrated that AHI suppresses tumor proliferation, invasion, and metastasis in HCC cells through the PI3K/AKT signaling pathway. In vitro experiments confirmed its efficacy, suggesting that AHI could be a potential therapeutic agent for HCC .

Metabolic Disorders

Diabetes and Periodontitis

AHI has been studied for its effects on diabetes-related complications, particularly periodontitis. In animal models, AHI administration resulted in reduced blood glucose levels and improved periodontal tissue health compared to control groups. The treatment led to decreased osteoclast activity and increased osteoblast numbers, indicating a potential role in managing diabetes-induced bone loss .

Mechanistic Insights

The mechanisms by which AHI exerts its effects are multifaceted:

- Gene Regulation : AHI influences gene expression related to cell proliferation and apoptosis, particularly through pathways involving GPX1 and PI3K/AKT.

- Cellular Signaling : It modulates various signaling pathways that are crucial for cancer progression and metabolic regulation.

Data Summary

| Application | Disease Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast Cancer | Cancer | Enhances GPX1 expression | Inhibits EMT; reduces tumor growth |

| Hepatocellular Carcinoma | Cancer | Suppresses PI3K/AKT signaling | Reduces proliferation and metastasis |

| Diabetes | Metabolic Disorder | Regulates blood glucose levels | Improves periodontal health; reduces osteoclasts |

Case Studies

- Breast Cancer Study : A clinical trial involving 4T1 and MDA-MB-231 BC cell lines demonstrated that AHI significantly inhibited cell proliferation and induced apoptosis through enhanced GPX1 expression .

- Diabetes Model : In a rat model of diabetes, treatment with AHI improved metabolic parameters and periodontal health over a 12-week period, indicating its potential as an adjunct therapy for diabetic complications .

Mecanismo De Acción

La anhidroicaritina ejerce sus efectos a través de múltiples dianas y vías moleculares. Inhibe la actividad de la P-glucoproteína, un transportador de la membrana plasmática involucrado en la resistencia a múltiples fármacos en las células cancerosas . Además, modula vías de señalización como PI3K-AKT y Nrf-2, que son cruciales para sus propiedades antiinflamatorias y anticancerígenas .

Compuestos similares:

Icaritina: Otro flavonoide derivado de Epimedium, conocido por sus efectos anticancerígenos y antiosteoporóticos.

Icariína: Un precursor de la anhidroicaritina, ampliamente estudiado por sus propiedades terapéuticas.

Singularidad de la anhidroicaritina: La anhidroicaritina es única debido a sus potentes efectos inhibitorios sobre la P-glucoproteína y su capacidad para modular múltiples vías de señalización. Esto la convierte en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos .

Análisis Bioquímico

Biochemical Properties

Beta-Anhydroicaritin has been found to interact with P-glycoprotein (P-gp), a plasma membrane transporter . P-gp can extrude chemotherapeutic agents out of cells, which is one of the mechanisms of multidrug resistance of cancer cells . This compound has P-gp inhibitory activities .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells . It also ameliorates the degradation of periodontal tissue and inhibits the synthesis and secretion of TNF-α and MMP-3 in diabetic rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to upregulate the expression of glutathione peroxidase 1 (GPX1) in breast cancer cells . GPX1 is less expressed in breast cancer than in normal breast tissues . Patients with high GPX1 expression levels tend to have prolonged overall survival and disease-free survival than patients with low GPX1 expression levels in breast cancer .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings. For instance, it has been found to significantly inhibit the proliferation of hepatocellular carcinoma cells over a 24-hour period .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La anhidroicaritina puede sintetizarse a partir de floroglucinol comercialmente disponible a través de una serie de nueve pasos. La ruta sintética implica una ciclización Algar-Flynn-Oyamada modificada y un reordenamiento Claisen-Cope de relevo . Las condiciones de reacción típicamente requieren una atmósfera inerte de argón y disolventes secos en condiciones anhidras .

Métodos de producción industrial: La producción industrial de anhidroicaritina implica la extracción de icariína de las plantas de Epimedium, seguida de la hidrólisis enzimática para producir anhidroicaritina. Este método es preferido debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La anhidroicaritina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio en condiciones controladas.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio o carbonato de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de anhidroicaritina, que a menudo se utilizan para estudios farmacológicos adicionales .

Comparación Con Compuestos Similares

Icaritin: Another flavonoid derived from Epimedium, known for its anti-cancer and anti-osteoporotic effects.

Icariin: A precursor to anhydroicaritin, widely studied for its therapeutic properties.

Uniqueness of Anhydroicaritin: Anhydroicaritin is unique due to its potent inhibitory effects on P-glycoprotein and its ability to modulate multiple signaling pathways. This makes it a promising candidate for developing new therapeutic agents .

Actividad Biológica

Anhydroicaritin (AHI) is a flavonoid compound derived from traditional Chinese medicine, particularly from the plant Epimedium. It has garnered attention for its diverse biological activities, especially in cancer treatment and metabolic disorders. This article provides an in-depth exploration of the biological activities of AHI, focusing on its mechanisms of action, effects on various diseases, and relevant research findings.

Overview of Anhydroicaritin

AHI is structurally related to icariin and has been studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic benefits. Its potential therapeutic applications are primarily linked to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. Anti-Cancer Properties

AHI has shown significant anti-cancer effects in various studies:

- Breast Cancer : AHI inhibits epithelial-mesenchymal transition (EMT) in breast cancer cells by enhancing the expression of glutathione peroxidase 1 (GPX1). This mechanism is crucial as GPX1 is associated with better prognosis in breast cancer patients. Studies demonstrated that AHI treatment led to increased E-cadherin and decreased vimentin levels, indicating reduced EMT and metastasis .

- Hepatocellular Carcinoma (HCC) : Research indicates that AHI suppresses tumor progression in HCC by inhibiting the PI3K/AKT signaling pathway. In vitro experiments showed that AHI reduced cell proliferation and invasion in HCC cells, highlighting its potential as a therapeutic agent against liver cancer .

2. Metabolic Effects

AHI has also been investigated for its effects on metabolic disorders:

- Obesity and Insulin Resistance : A study found that AHI improved diet-induced obesity and hyperlipidemia by suppressing the activation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism. This suggests a role for AHI in managing metabolic syndrome .

Case Studies and Experimental Data

A summary of key findings from recent studies on AHI's biological activity is presented below:

Detailed Research Findings

- Inhibition of EMT : The study on breast cancer demonstrated that AHI enhances GPX1 expression, which correlates with improved survival rates in patients. The comprehensive bioinformatics analysis identified 128 AHI-related targets linked to breast cancer progression .

- PI3K/AKT Pathway Modulation : In HCC studies, AHI was shown to inhibit the activation of the PI3K/AKT signaling pathway, leading to decreased cell survival and increased apoptosis in cancer cells .

- Metabolic Benefits : Research indicated that AHI's modulation of SREBPs plays a significant role in managing lipid metabolism, thereby addressing obesity and insulin resistance effectively .

Propiedades

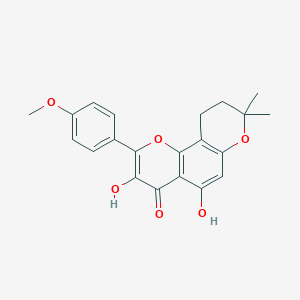

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHTBBOSVKORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316333 | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-86-7 | |

| Record name | β-Anhydroicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.